(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE
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Overview
Description
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C31H24P.Br and a molecular weight of 507.4 g/mol . It is a phosphonium salt that features a fluorenyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or hydrogen bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like , , and can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives , while substitution reactions can produce a variety of phosphonium salts with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and is involved in catalysis and polymerization reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways . It can be employed as a probe to investigate the role of phosphonium salts in cellular functions and to develop new biochemical assays .
Medicine: drug development . It is explored for its ability to interact with biological targets and its potential as a therapeutic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the development of new technologies and innovative products .
Mechanism of Action
The mechanism of action of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites and altering their function. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
- (9H-Fluoren-9-yl)triphenylphosphonium chloride
- (9H-Fluoren-9-yl)triphenylphosphonium iodide
- (9H-Fluoren-9-yl)triphenylphosphonium acetate
Uniqueness: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its bromide ion , which imparts specific chemical properties and reactivity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility , stability , and reactivity in various chemical reactions .
Properties
CAS No. |
7253-07-8 |
---|---|
Molecular Formula |
C31H24P+ |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
InChI Key |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
7253-07-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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